2,2,2-trifluoro-N-(4-methylphenyl)acetamide
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Description
2,2,2-trifluoro-N-(4-methylphenyl)acetamide, also known as this compound, is a useful research compound. Its molecular formula is C9H8F3NO and its molecular weight is 203.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Crystal Structure and Synthesis : The synthesis of compounds closely related to 2,2,2-trifluoro-N-(4-methylphenyl)acetamide, such as (E)-2,2,2-trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide, has been documented. The characterization through NMR, HRMS, and X-ray crystallography revealed interesting intermolecular hydrogen bonds and the presence of disordered atoms in the crystal structure, indicating the compound's intricate molecular interactions (Pan et al., 2016).
- Dynamic Stereochemistry : Research into N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]-acetamide demonstrated the compound's dynamic stereochemistry, explored through NMR and X-ray diffraction. This study underscores the versatility and complexity of fluorinated compounds in stereochemical applications (Negrebetsky et al., 2008).
Physical and Chemical Properties
- Influence of Substitution on Solid State Geometry : The effect of meta-substitution on the solid-state geometry of similar compounds, such as N-(arylmethyl)-2,2,2-trichloroacetamides, has been explored. These studies provide insights into how substitution affects crystal parameters and molecular structure (Gowda et al., 2007).
- Photoreactions and Solvent Effects : Investigations into the photoreactions of related compounds in different solvents have highlighted the impact of the solvent environment on chemical behavior, offering valuable information for designing light-sensitive pharmaceuticals and materials (Watanabe et al., 2015).
Applications in Drug Development and Materials Science
- Novel Syntheses and Applications : Research into new methodologies for synthesizing fluorinated compounds, including those related to this compound, reveals their potential applications in developing new materials and pharmaceuticals. For example, the efficient regeneration of certain functional groups from O-nethyl acetimidate under acidic conditions demonstrates the innovative approaches to manipulating fluorinated compounds for specific applications (Orlova et al., 2009).
Properties
IUPAC Name |
2,2,2-trifluoro-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c1-6-2-4-7(5-3-6)13-8(14)9(10,11)12/h2-5H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLLHJULQYAUIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188538 |
Source
|
Record name | Acetamide, 2,2,2-trifluoro-N-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350-96-9 |
Source
|
Record name | Acetamide, 2,2,2-trifluoro-N-(4-methylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC87411 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87411 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, 2,2,2-trifluoro-N-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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